molecular formula C7H9BrN2O2 B172051 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one CAS No. 1256643-05-6

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

Cat. No.: B172051
CAS No.: 1256643-05-6
M. Wt: 233.06 g/mol
InChI Key: NFIBOGLWXDTUSC-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one ( 1142201-87-3) is a pyrimidinone-based building block with a molecular formula of C 7 H 9 BrN 2 O 2 and a molecular weight of 233.06 g/mol . This compound is characterized by a pyrimidin-2(1H)-one core structure substituted with a 2-bromoethyl group at the 5-position, a hydroxy group at the 6-position, and a methyl group on the ring nitrogen, making it a versatile intermediate for organic synthesis and medicinal chemistry research . As a functionalized heterocycle, it is particularly valuable in the exploration of novel chemical entities. The bromoethyl side chain serves as a flexible linker, enabling further structural elaboration through nucleophilic substitution reactions, such as alkylation, to create diverse compound libraries . While specific biological data for this compound is not available, analogues within the pyrimidinone and N-hydroxypyridinedione chemical classes have demonstrated significant research value as inhibitors of viral targets, including the Hepatitis B Virus (HBV) Ribonuclease H (RNase H) . These related compounds function by chelating divalent metal ions (Mg 2+ ) in the enzyme's active site, disrupting viral replication . This product is supplied with a typical purity of 97% . It is intended for research purposes as a chemical reference standard and a synthetic intermediate. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

5-(2-bromoethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIBOGLWXDTUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649308
Record name 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-05-6, 1142201-87-3
Record name 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

A widely adopted method involves radical bromination of 6-hydroxy-1-methyl-5-vinylpyrimidin-2(1H)-one using NBS in carbon tetrachloride (CCl₄) under reflux. The reaction is catalyzed by azobisisobutyronitrile (AIBN), which initiates radical formation. Key parameters include:

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄ (solvent)

  • Conditions : Reflux at 75°C for 4–6 hours

  • Yield : 65–78%

This method selectively brominates the ethyl side chain due to the stability of the allylic radical intermediate. Competing dibromination is minimized by controlling NBS stoichiometry.

Halogen Exchange via Thionyl Bromide (SOBr₂)

In a three-step convergent synthesis (Patent CN110563655A), 4,6-dichloropyrimidine-5-acetaldehyde is reduced to the alcohol using sodium borohydride (NaBH₄), followed by bromination with SOBr₂:

  • Reduction : NaBH₄ in methanol at 0°C (Yield: 85%)

  • Bromination : SOBr₂ in dichloromethane (DCM) at 25°C (Yield: 78%)

  • Cyclization : Pd/C-mediated deprotection in methanol (Yield: 82%)

Overall Yield : 53%

Nucleophilic Substitution Approaches

Displacement of Tosylate Intermediates

A two-step protocol converts 6-hydroxy-1-methyl-5-(2-hydroxyethyl)pyrimidin-2(1H)-one to the bromoethyl derivative via tosylation and subsequent bromide displacement:

  • Tosylation : Tosyl chloride (TsCl) in pyridine, 0°C (Yield: 90%)

  • Substitution : LiBr in dimethylformamide (DMF), 80°C (Yield: 70%)

Advantage : Avoids radical initiators, suitable for acid-sensitive substrates.

Mitsunobu Reaction with Triphenylphosphine (PPh₃)

Reductive Bromination Strategies

Catalytic Hydrogenation with Palladium

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Scalability
Radical BrominationNBS, AIBN, CCl₄Reflux, 4–6 h65–78High
Halogen ExchangeSOBr₂, NaBH₄0–25°C, multi-step53Moderate
Tosylate DisplacementTsCl, LiBr80°C, 2 steps63Low
Mitsunobu ReactionDEAD, PPh₃25°C, 12 h60–65Low
Catalytic HydrogenationH₂/Pd-C, NaBr40°C, 2 steps68High

Industrial-Scale Optimization

Continuous Flow Bromination

Recent advancements (Source) utilize continuous flow reactors to enhance safety and efficiency:

  • Residence Time : 1.36 minutes

  • Reagents : NBS (1.05 equiv), acetic acid (10% v/v)

  • Conversion : >95%

  • Throughput : 1.2 kg/hour

This method reduces bromine waste and improves reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromoethyl group or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of 5-(2-bromoethyl)-6-oxo-1-methylpyrimidin-2(1H)-one.

    Reduction: Formation of 5-ethyl-6-hydroxy-1-methylpyrimidin-2(1H)-one or 5-(2-bromoethyl)-1-methylpyrimidin-2(1H)-one.

Scientific Research Applications

Medicinal Chemistry

5-(2-Bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one serves as a significant building block in medicinal chemistry. Its applications include:

  • Nucleic Acid Metabolism : The compound can be utilized to synthesize potential pharmaceutical agents targeting nucleic acid metabolism, such as inhibitors of DNA and RNA polymerases.
  • Enzyme Inhibition : It may act on various enzymes involved in metabolic pathways, potentially leading to therapeutic agents for diseases like cancer and viral infections .

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, studies have shown inhibition of proteins like BRAF and EGFR, which are critical in tumor growth .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains and fungi, potentially due to its lipophilicity enhancing membrane penetration .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex molecules:

  • Nucleophilic Substitution Reactions : The bromoethyl group can be replaced by nucleophiles (e.g., amines or thiols), leading to the formation of diverse substituted pyrimidines.
  • Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to a carbonyl group or reduced to yield other functional groups, facilitating the synthesis of various heterocyclic compounds.

Synthetic Routes

The synthesis typically involves bromination of precursors such as 6-hydroxy-1-methylpyrimidin-2(1H)-one using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure yield and safety. Continuous flow reactors are increasingly used in industrial settings for enhanced efficiency.

Material Science

The compound's unique properties allow it to be incorporated into materials science applications:

  • Polymer Development : It can be integrated into polymers to improve thermal stability or enhance electronic characteristics.
  • Functional Materials : Its reactivity allows for the design of materials with specific functionalities, which can be tailored for applications in electronics or photonics .

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by intercalating into DNA, thereby disrupting replication and transcription processes. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the induction of DNA damage .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound 5-(2-bromoethyl), 6-OH, 1-Me C₇H₉BrN₂O₂ Bromoethyl group (potential alkylation); hydroxy group enhances solubility
5-Bromo-4,6-dimethylpyrimidin-2(1H)-one 5-Br, 4-Me, 6-Me C₆H₇BrN₂O Bromine at C5; methyl groups increase lipophilicity
5-Cinnamoyl-1-methoxymethyl-6-methyl-4-phenyl-DHPM* 5-cinnamoyl, 1-MeOCH₂, 6-Me, 4-Ph C₂₃H₂₃N₂O₃ Bulky cinnamoyl/aryl groups; likely impacts receptor binding
2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one 2-NH₂, 5-Br, 6-Me C₅H₆BrN₃O Amino group facilitates hydrogen bonding; bromine for reactivity
5-Nitro-4-phenyl-6-methylpyrimidin-2(1H)-one 5-NO₂, 4-Ph, 6-Me C₁₁H₉N₃O₃ Nitro group as electron-withdrawing; aromatic interactions possible

*DHPM: Dihydropyrimidin-2(1H)-one

Key Observations:

  • Bromoethyl vs. Bromine Substitution: The 2-bromoethyl group in the target compound may act as a leaving group, enabling alkylation reactions, unlike simple bromine substituents (e.g., in ), which are less reactive but still influence lipophilicity.
  • Hydroxy vs. Methyl/Amino Groups: The 6-OH group enhances aqueous solubility compared to methyl () or amino () substituents, which may prioritize membrane permeability.
  • Steric Effects: Bulky groups like cinnamoyl () or phenyl () can hinder target binding but improve stability against metabolic degradation.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 6-hydroxy group in the target compound likely improves water solubility (~10–50 mg/mL estimated) compared to methyl-substituted analogues (e.g., , solubility <5 mg/mL).
  • Lipophilicity (LogP): The bromoethyl group increases LogP (predicted ~1.5) relative to hydroxy- or amino-substituted derivatives (LogP <1) but remains lower than aryl-substituted compounds (e.g., , LogP ~3.2).
  • Reactivity: The bromoethyl moiety may confer alkylating activity, similar to chemotherapeutic agents like bendamustine, whereas nitro () or amino () groups participate in redox or hydrogen-bonding interactions.

Biological Activity

5-(2-Bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, with the CAS number 1142201-87-3, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9BrN2O2C_7H_9BrN_2O_2. The compound features a pyrimidine ring substituted with a brominated ethyl group and a hydroxyl group, which may influence its biological activity by enhancing solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit bacterial growth and possess antifungal activity. The presence of the bromine atom may enhance these effects by increasing the compound's lipophilicity and ability to penetrate microbial membranes .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of pyrimidine derivatives. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, studies on related compounds have shown that they can inhibit the activity of proteins involved in tumor growth, such as BRAF and EGFR .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) have revealed that certain brominated pyrimidines exhibit enhanced cytotoxic effects compared to their non-brominated counterparts. This suggests that the introduction of bromine may play a critical role in enhancing the compound's efficacy against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has indicated that modifications to the pyrimidine ring or substituents can significantly impact biological outcomes. For instance:

  • Bromination : Enhances lipophilicity and cellular uptake.
  • Hydroxyl Group : May increase hydrophilicity and solubility in biological systems.
    This information is vital for guiding future synthesis efforts aimed at improving therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential applications of similar pyrimidine derivatives:

  • Antitumor Activity : A study demonstrated that a series of brominated pyrimidines showed potent inhibition against colon cancer cell lines, leading to significant reductions in cell viability.
  • Antimicrobial Efficacy : Another investigation found that a related compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
  • Synergistic Effects : Research has also explored the combination of this compound with established chemotherapeutics like doxorubicin, revealing enhanced cytotoxic effects in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, bromoethyl intermediates (e.g., 5-(2-bromoethyl)-6-chloro derivatives) are synthesized using alkylation reactions in polar aprotic solvents like DMF, with controlled temperature (0–5°C) to minimize side reactions . One-pot methods involving NH₄OH or HCl in DMF are common for pyrimidinone core formation . Yield optimization requires monitoring pH (e.g., buffered ammonium acetate solutions at pH 6.5) and stoichiometric ratios of reagents like KOH in methanol .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign signals for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and hydroxy group (broad singlet at δ ~5.0 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities .
  • HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₈H₁₁BrN₂O₂) .

Q. What preliminary biological screening approaches are used for pyrimidinone derivatives like this compound?

  • Methodological Answer: In vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) are standard. Protocols involve broth microdilution (96-well plates) with 24–48 hr incubation . For cytotoxicity, MTT assays on human cell lines (e.g., HEK-293) at 10–100 µM concentrations assess IC₅₀ values .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reaction pathways in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer: The C-Br bond in the bromoethyl group facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) using Pd(PPh₃)₄ catalysts in THF/water (3:1) at 80°C . Steric effects from the methyl and hydroxy groups may require optimized ligands (e.g., XPhos) to prevent β-hydride elimination . Kinetic studies (via GC-MS or in situ IR) can map substituent effects on reaction rates .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer: Discrepancies in NMR chemical shifts (e.g., hydroxy proton exchange broadening) are addressed by:

  • Variable-temperature NMR : Suppress exchange broadening at –40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex regions .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to refine computational models .

Q. How can solvent and catalyst selection improve regioselectivity in derivatization reactions?

  • Methodological Answer: Polar solvents (DMF, DMSO) favor SN2 mechanisms for bromoethyl substitution, while nonpolar solvents (toluene) may stabilize radical intermediates . For Pd-catalyzed reactions, DMF/H₂O mixtures enhance solubility of hydrophilic intermediates. Catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) with phosphine ligands (e.g., PPh₃) optimizes cross-coupling yields .

Q. What experimental designs validate the compound’s stability under physiological conditions for drug discovery?

  • Methodological Answer:

  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24–72 hr, monitoring degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
  • Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (254 nm) to identify degradation products .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Techniques :
  • Biological Evaluation :
  • Advanced Mechanistic Studies :

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